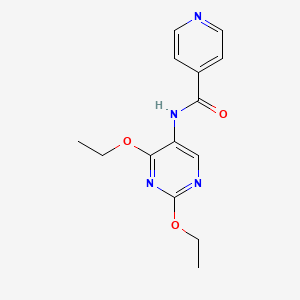

N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The scientific investigation of pyrimidine derivatives, such as "N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide," encompasses their synthesis, molecular structure elucidation, chemical reactivity, and physical and chemical property analysis. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions, starting from simple precursors to achieve the desired complex structure. An example includes the synthesis of carbon-11-labeled isonicotinamides for imaging applications in Alzheimer's disease, where precursors were elaborated through multiple steps to yield the target compounds with high specificity and radiochemical yield (Gao, Wang, & Zheng, 2017).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction has been pivotal in determining the crystal and molecular structures, revealing the arrangements of atoms within the molecule and its 3D conformation (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Wissenschaftliche Forschungsanwendungen

Computational Modeling and Synthesis for Antidiabetic Activity

N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide derivatives have been explored for their potential in addressing diabetes through the activation of TGR5 receptors. A study by Duan et al. (2012) synthesized derivatives that showed significant potency in activating TGR5, leading to enhanced GLP-1 secretion and reduced blood glucose levels in diabetic mice models, highlighting their potential as antidiabetic agents (Duan et al., 2012). Additionally, Adeniji et al. (2020) conducted computational modeling and molecular docking studies on similar derivatives, which further supports their potential as antidiabetic agents by identifying molecular interactions that could inform the design of new drugs targeting the TGR5 receptor (Adeniji et al., 2020).

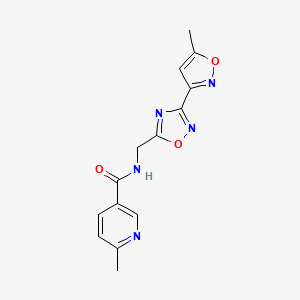

Crystal Engineering and Pharmaceutical Co-Crystals

The structural aspects of N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide have been utilized in crystal engineering to create pharmaceutical co-crystals with enhanced properties. Reddy et al. (2006) explored a novel carboxamide-pyridine N-oxide synthon for crystal engineering, demonstrating the utility of N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide in synthesizing cocrystals with barbiturate drugs (Reddy et al., 2006). This approach can potentially enhance the solubility and bioavailability of pharmaceutical compounds.

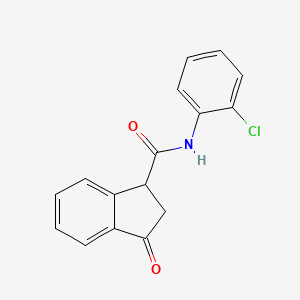

Antimicrobial Activity

The structural framework of N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide has been adapted to synthesize compounds with significant antimicrobial activity. Mishra et al. (2010) synthesized derivatives that exhibited considerable activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Mishra et al., 2010).

Antioxidant and DNA Protective Effects

Research has also indicated the potential of N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide derivatives in exerting antioxidant effects and protecting against DNA damage. Malins et al. (2002) studied the impact of antioxidants on oxidized DNA, suggesting a role for N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide derivatives in reducing DNA oxidation and potentially mitigating the mutagenic potential of oxidized DNA (Malins et al., 2002).

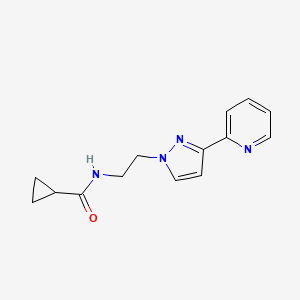

Cardiovascular Applications

The cardiovascular effects of N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide derivatives have been investigated, with studies indicating their potential as vasodilators. McKenna et al. (1988) synthesized isoxazolyldihydropyridines related to N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide and found them to be effective in increasing cardiac flow, comparable to known calcium-channel blockers, suggesting their utility in treating hypertension and angina (McKenna et al., 1988).

Eigenschaften

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-5-7-15-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBWOCMJPDFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=NC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)